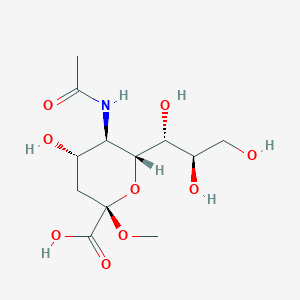

2-O-Methyl-b-D-N-acetylneuraminic acid

説明

2-O-Methyl-b-D-N-acetylneuraminic acid: is a synthetic analogue of N-acetylneuraminic acid, a naturally occurring sialic acid. Sialic acids are a family of nine-carbon acidic monosaccharides typically found as terminal residues of glycoproteins and glycolipids on cell surfaces. This compound is significant in various biological processes due to its structural similarity to naturally occurring sialic acids.

準備方法

Synthetic Routes and Reaction Conditions: 2-O-Methyl-b-D-N-acetylneuraminic acid can be synthesized by the chemical modification of D,L-erythro-2,3,4,6-tetrahydro sialic acid with methyl bromoacetate in the presence of sodium methoxide . The product is then purified by crystallization from a dichloromethane and methanol mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include steps such as reaction optimization, purification, and quality control to meet industrial standards.

化学反応の分析

Types of Reactions: 2-O-Methyl-b-D-N-acetylneuraminic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Physiological Roles

Sialic acids, including 2-O-methyl-N-acetylneuraminic acid, are crucial components of glycoproteins and glycolipids on cell surfaces. They play significant roles in cellular recognition processes, including:

- Cell Adhesion : Sialic acids contribute to the interactions between cells and their environment, influencing immune responses and tissue development.

- Viral Invasion : They serve as receptors for various viruses, impacting viral entry into host cells. For instance, modifications in sialic acid structures can alter susceptibility to influenza viruses .

- Tumorigenesis : The expression levels of sialic acids on cancer cells can affect tumor progression and metastasis .

Therapeutic Applications

The therapeutic potential of 2-O-methyl-N-acetylneuraminic acid is notable in several areas:

- Antiviral Agents : This compound can inhibit the adhesion of viral glycoproteins to host cells, making it a candidate for developing antiviral drugs. Its structural similarity to other sialic acids allows it to compete with viral receptors .

- Cancer Therapy : Research indicates that 2-O-methyl-N-acetylneuraminic acid may be utilized in targeted cancer therapies due to its ability to modulate immune responses and influence tumor cell behavior .

- Neurological Disorders : Studies have suggested that alterations in sialic acid metabolism are linked to neurological diseases. The application of 2-O-methyl-N-acetylneuraminic acid may provide insights into therapeutic strategies for conditions such as Alzheimer's disease .

Industrial Applications

The industrial relevance of 2-O-methyl-N-acetylneuraminic acid spans several sectors:

- Pharmaceuticals : Its role as a precursor in synthesizing various drugs highlights its importance in pharmaceutical development. The compound's ability to enhance drug stability and efficacy is being explored for oligonucleotide therapeutics .

- Food Industry : The incorporation of sialic acids into food products is being researched for their potential health benefits, including antioxidant properties and immune modulation .

- Cosmetics : Due to its biological activities, 2-O-methyl-N-acetylneuraminic acid is being investigated for use in cosmetic formulations aimed at skin protection and rejuvenation .

Case Study 1: Antiviral Efficacy

A study demonstrated that 2-O-methyl-N-acetylneuraminic acid effectively inhibited the binding of influenza viruses to host cells. This was achieved through competitive inhibition against the viral hemagglutinin protein, suggesting potential for therapeutic development against influenza infections .

Case Study 2: Cancer Cell Modulation

Research involving cancer cell lines showed that treatment with 2-O-methyl-N-acetylneuraminic acid altered the expression of glycoproteins involved in cell signaling pathways. This modulation was linked to reduced tumor growth rates in xenograft models, indicating its promise as an adjunct therapy in oncology .

作用機序

The mechanism of action of 2-O-Methyl-b-D-N-acetylneuraminic acid involves its interaction with specific molecular targets and pathways. It mimics the naturally occurring neuraminidase enzyme substrate, leading to enzyme-substrate hydrolysis and the production of 4-methylumbelliferone . This interaction is crucial for studying the molecular mechanisms of various biological processes and developing neuraminidase inhibitors .

類似化合物との比較

- N-Acetylneuraminic acid

- N-Glycolylneuraminic acid

- Deaminated neuraminic acid

- Neuraminic acid

Comparison: 2-O-Methyl-b-D-N-acetylneuraminic acid is unique due to its O-methylation, which distinguishes it from other sialic acids. This modification enhances its stability and makes it a valuable tool for studying sialic acid-related biological processes and developing therapeutic agents .

生物活性

2-O-Methyl-b-D-N-acetylneuraminic acid (2-O-MeNeu5Ac) is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. This compound has garnered significant attention in biochemical and biomedical research due to its structural modifications that enhance its biological activity, particularly in the context of viral interactions and immune modulation.

- Chemical Formula : C₇H₁₁NO₅

- Molecular Weight : Approximately 307.25 g/mol

- Structure : The methylation at the 2-position alters its binding properties and biological activity compared to its parent compound, Neu5Ac.

Interaction with Viral Proteins

One of the primary biological activities of 2-O-MeNeu5Ac is its role as a receptor mimic for influenza virus hemagglutinin. This interaction is crucial as hemagglutinin is responsible for the virus's attachment to host cells. Studies have shown that 2-O-MeNeu5Ac can inhibit viral infectivity by binding to hemagglutinin, thereby preventing the virus from entering host cells .

Immune Modulation

Research indicates that 2-O-MeNeu5Ac may influence immune responses. Sialic acids are known to play roles in cell signaling and immune evasion mechanisms. The methylated form can potentially enhance resistance to enzymatic cleavage by sialidases, which are enzymes that remove sialic acids from glycoproteins and glycolipids, thus affecting immune recognition .

The mechanism of action for 2-O-MeNeu5Ac primarily involves:

- Binding Affinity : It exhibits millimolar dissociation constants when interacting with hemagglutinins from various influenza virus strains, indicating a strong binding affinity .

- Inhibition of Viral Pathways : By mimicking natural sialic acids, it disrupts viral infection pathways, thereby reducing the ability of viruses to infect host cells .

Antiviral Research

Due to its structural properties, 2-O-MeNeu5Ac serves as a model compound in antiviral research. It is utilized in the design of inhibitors targeting viral neuraminidases, which are critical for viral replication and spread .

Glycobiology Studies

In glycobiology, this compound aids in studying cell surface interactions involving glycoproteins and glycolipids. Its unique structure allows researchers to explore how modifications influence biological processes such as cell-cell recognition and signaling .

Case Studies and Experimental Findings

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves regioselective methylation of the hydroxyl group at the C2 position of N-acetylneuraminic acid. Key strategies include:

- Protection/Deprotection Strategies : Use temporary protecting groups (e.g., benzyl or acetyl groups) to prevent undesired side reactions during methylation. For example, the methyl ester derivative (e.g., N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester) is a common intermediate .

- Coupling Reagents : Employ reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency in glycosidic bond formation .

- Purification Techniques : Utilize reversed-phase HPLC or size-exclusion chromatography to isolate the target compound from byproducts, as described in analytical reagent protocols .

Q. What analytical techniques are most effective for characterizing the structural integrity of 2-O-Methyl-β-D-N-acetylneuraminic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the methylation site (C2 position) and stereochemistry. For instance, the absence of a hydroxyl proton signal at C2 and characteristic shifts for methyl groups (δ ~3.3–3.5 ppm) validate the modification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with exact mass analysis (e.g., 337.10656 m/z for the methyl ester derivative) ensures molecular formula confirmation .

- Chromatographic Methods : Reverse-phase HPLC with UV detection (e.g., at 210 nm) or derivatization using reagents like 2,4-dinitrophenylhydrazine (DNPH) can assess purity and detect degradation products .

Advanced Research Questions

Q. How does the 2-O-methylation of sialic acid influence its interaction with biological receptors, such as viral hemagglutinins or siglecs?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the methylated derivative on a sensor chip and measure binding kinetics (ka/kd) with recombinant hemagglutinin proteins. Compare with non-methylated sialic acid to quantify affinity changes .

- Isothermal Titration Calorimetry (ITC) : Directly measure thermodynamic parameters (ΔH, ΔS) of binding to receptors like siglec-1. Reduced binding entropy due to methyl group steric effects may explain altered interactions .

- Molecular Dynamics Simulations : Model the methyl group’s impact on hydrogen bonding and van der Waals interactions with receptor binding pockets, leveraging structural data from PubChem .

Q. What experimental controls are essential when studying sialyltransferase activity using 2-O-Methyl-β-D-N-acetylneuraminic acid as a substrate analog?

Methodological Answer:

- Negative Controls : Include reactions without the enzyme or with a heat-inactivated enzyme to rule out non-specific methylation .

- Competitive Inhibition Assays : Co-incubate with non-methylated sialic acid to confirm substrate specificity. Use LC-MS to quantify residual substrate and product ratios .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., Nonanoic acid-2,2-d2) to trace methyl group transfer via mass spectrometry .

Q. How can researchers address discrepancies in quantifying 2-O-Methyl-β-D-N-acetylneuraminic acid in complex biological matrices?

Methodological Answer:

- Derivatization Protocols : Enhance detection sensitivity by derivatizing with fluorescent tags (e.g., 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine, DMNTH) prior to HPLC analysis .

- Matrix-Matched Calibration : Prepare standard curves in matched biological fluids (e.g., serum) to correct for matrix effects .

- Internal Standards : Use stable isotope-labeled analogs (e.g., 13C-labeled methyl groups) for precise quantification via LC-MS/MS .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing clustered data in studies involving 2-O-Methyl-β-D-N-acetylneuraminic acid?

Methodological Answer:

- Mixed-Effects Models : Account for nested observations (e.g., repeated measurements from the same biological sample) by incorporating random effects for sample ID and fixed effects for experimental conditions .

- Principal Component Analysis (PCA) : Reduce dimensionality of NMR or MS spectral data to identify outliers or batch effects .

- Bootstrapping : Resample datasets to estimate confidence intervals for kinetic parameters (e.g., IC50 values) in enzyme inhibition studies .

特性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-AGNBLMTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。